molecular formula C26H17ClN4O3S B11769972 2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide

2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No.: B11769972
M. Wt: 501.0 g/mol
InChI Key: ZACUFZHJTWNHQX-UHFFFAOYSA-N
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Description

2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide is a complex organic compound with a unique structure that combines various functional groups, including a pyridine ring, a cyano group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridine ring, introduction of the cyano group, and subsequent functionalization with the thio and nitrophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C26H17ClN4O3S

Molecular Weight

501.0 g/mol

IUPAC Name

2-[6-(4-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C26H17ClN4O3S/c27-19-11-9-18(10-12-19)24-14-22(17-5-2-1-3-6-17)23(15-28)26(30-24)35-16-25(32)29-20-7-4-8-21(13-20)31(33)34/h1-14H,16H2,(H,29,32)

InChI Key

ZACUFZHJTWNHQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl

Origin of Product

United States

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